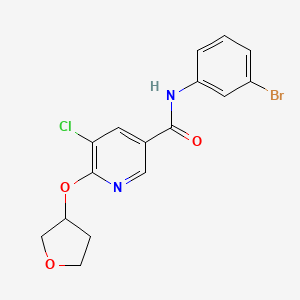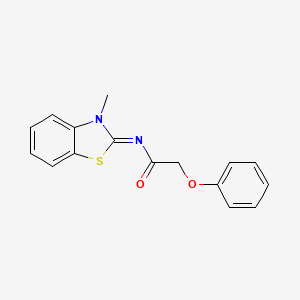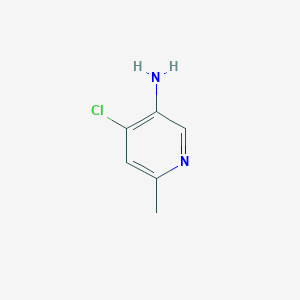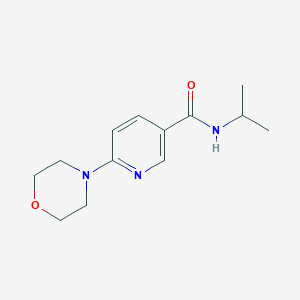
2-(4-chlorophenoxy)-2-methyl-N-(thiophen-3-ylmethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-chlorophenoxy)-2-methyl-N-(thiophen-3-ylmethyl)propanamide” is a complex organic molecule. It contains a propanamide group, a chlorophenoxy group, and a thiophenylmethyl group. These groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. X-ray crystallography or NMR spectroscopy are commonly used to determine the structure of complex organic compounds .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the amide group might participate in hydrolysis or condensation reactions, and the chlorophenoxy group might undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by factors such as its molecular structure, polarity, and the functional groups it contains .Applications De Recherche Scientifique
Environmental Behavior and Toxicity
Chlorinated Compounds in the Environment:
- Chlorinated compounds like 2,4-D are widely used in agriculture and urban settings for pest control. They are known to reach natural environments, impacting non-target species and ecosystems. Research emphasizes the need for focused studies on molecular biology, especially gene expression, and the assessment of exposure in humans or vertebrate bioindicators (Zuanazzi, Ghisi, & Oliveira, 2020).
Toxicity and Impact on Aquatic Life:
- Triclosan, a chlorinated compound, shows widespread environmental occurrence and significant toxicity towards aquatic organisms. Its presence in the environment has raised concerns about the emergence of resistant bacterial strains and the selection of resistant strains due to its excessive use (Bedoux, Roig, Thomas, Dupont, & Bot, 2012).
Human Exposure and Risks
Exposure to Chlorinated Herbicides:
- The widespread application of chlorophenoxy herbicides, such as 2,4-D, in agriculture has led to their detection in soil, air, and water, posing risks to human health and necessitating the implementation of mitigation strategies (Islam et al., 2017).
Health Risks from Chlorophenols and Associated Compounds:
- Chlorophenols and their derivatives have been linked to a range of toxic effects in humans, including endocrine disruption and reproductive toxicity. The review highlights the need for further research to understand the long-term impacts of exposure to these compounds (Wang et al., 2020).
Mécanisme D'action
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-(thiophen-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2S/c1-15(2,19-13-5-3-12(16)4-6-13)14(18)17-9-11-7-8-20-10-11/h3-8,10H,9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFWEKJDIILVAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1=CSC=C1)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


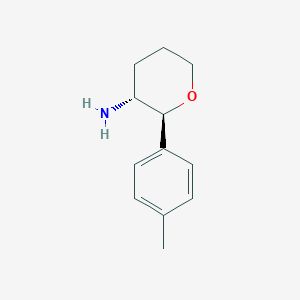
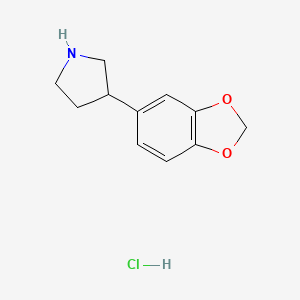
![2,3,4,5,6-pentafluorophenyl 4-[(4-methoxybenzyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2512591.png)

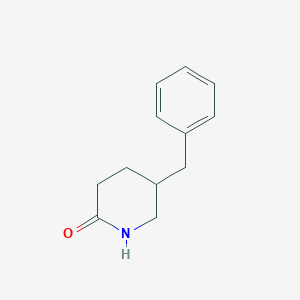
![Bicyclo[3.1.1]heptane-1,5-diamine dihydrochloride](/img/structure/B2512595.png)
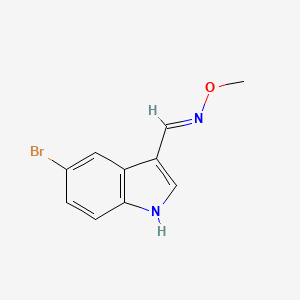
![1-[Ethoxy-(2-methoxyphenyl)methyl]benzotriazole](/img/structure/B2512602.png)
